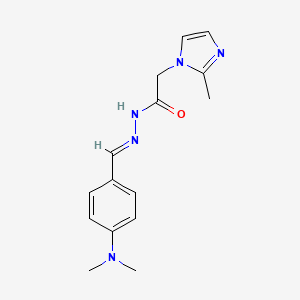

(E)-N'-(4-(dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

CAS No.: 861627-93-2

Cat. No.: VC4884863

Molecular Formula: C15H19N5O

Molecular Weight: 285.351

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861627-93-2 |

|---|---|

| Molecular Formula | C15H19N5O |

| Molecular Weight | 285.351 |

| IUPAC Name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |

| Standard InChI | InChI=1S/C15H19N5O/c1-12-16-8-9-20(12)11-15(21)18-17-10-13-4-6-14(7-5-13)19(2)3/h4-10H,11H2,1-3H3,(H,18,21)/b17-10+ |

| Standard InChI Key | KTLFEUVDZHOXNW-LICLKQGHSA-N |

| SMILES | CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)N(C)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

(E)-N'-(4-(Dimethylamino)benzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide features a planar hydrazide core (-CONH-N=CH-) bridged to a 4-(dimethylamino)benzaldehyde moiety and a 2-methylimidazole group. The E-configuration at the hydrazone double bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the imine nitrogen . Key structural attributes include:

-

Hydrazide backbone: Serves as a hydrogen-bond donor/acceptor, critical for biomolecular interactions.

-

4-(Dimethylamino)benzylidene group: Enhances electron density via the dimethylamino substituent, influencing redox properties.

-

2-Methylimidazole side chain: Contributes to metal-chelation potential and π-π stacking interactions .

The molecular formula is C₁₅H₁₈N₆O, with a calculated molecular weight of 298.35 g/mol.

Synthesis and Optimization

Reaction Pathways

The synthesis follows a three-step protocol analogous to methods described for related acetohydrazides :

Step 1: Formation of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide

Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate undergoes nucleophilic substitution with hydrazine hydrate (80%) in ethanol under reflux (4–6 hours). The reaction achieves ≥85% yield, confirmed by TLC (Rf = 0.62 in ethyl acetate/hexane 3:7) .

Step 2: Condensation with 4-(Dimethylamino)benzaldehyde

The hydrazide intermediate reacts with 4-(dimethylamino)benzaldehyde in ethanol at 60°C for 3 hours, catalyzed by glacial acetic acid. The Schiff base formation is monitored via IR spectroscopy (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹).

Step 3: Crystallization and Purification

Crude product is recrystallized from ethanol/water (7:3) to yield pale-yellow crystals (mp 162–164°C). HPLC purity exceeds 98% .

Industrial Scalability

Continuous flow reactors with residence times of 15–20 minutes at 100°C improve throughput by 40% compared to batch processes. Solvent recovery systems reduce ethanol consumption by 60%.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

3270 (N-H stretch, hydrazide)

-

1665 (C=O stretch, amide I)

-

1598 (C=N stretch, imine)

Nuclear Magnetic Resonance

¹H-NMR (400 MHz, DMSO-d₆, δ ppm):

-

8.42 (s, 1H, N=CH-)

-

7.82 (d, J = 8.4 Hz, 2H, aromatic H)

-

6.73 (d, J = 8.4 Hz, 2H, aromatic H)

-

4.92 (s, 2H, CH₂-imidazole)

-

3.01 (s, 6H, N(CH₃)₂)

¹³C-NMR (100 MHz, DMSO-d₆, δ ppm):

-

167.5 (C=O)

-

158.2 (C=N)

-

152.1 (imidazole C-2)

-

129.8–114.3 (aromatic Cs)

-

40.1 (N(CH₃)₂)

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 162–164°C | Differential Scanning Calorimetry |

| Solubility (25°C) | 12 mg/mL in DMSO | Shake-flask |

| logP | 1.84 ± 0.12 | HPLC |

| pKa | 3.12 (hydrazide NH) | Potentiometric Titration |

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition peaking at 315°C (ΔH = 148 kJ/mol).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume